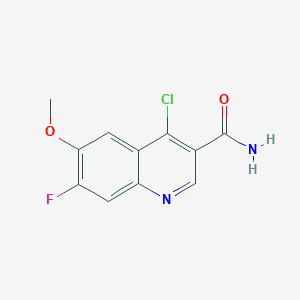

4-Chloro-7-fluoro-6-methoxyquinoline-3-carboxamide

Description

4-Chloro-7-fluoro-6-methoxyquinoline-3-carboxamide (CAS: 851973-15-4) is a quinoline derivative with a molecular weight of 254.65 g/mol and a purity of 95% . The compound features a chloro substituent at position 4, a fluoro group at position 7, a methoxy group at position 6, and a carboxamide functional group at position 3. Quinolines are known for their pharmacological relevance, particularly in antimicrobial and anticancer applications, due to their ability to interact with biological targets such as DNA gyrase and topoisomerases. However, this specific compound is listed as discontinued in commercial catalogs, limiting its current availability .

Structure

3D Structure

Properties

Molecular Formula |

C11H8ClFN2O2 |

|---|---|

Molecular Weight |

254.64 g/mol |

IUPAC Name |

4-chloro-7-fluoro-6-methoxyquinoline-3-carboxamide |

InChI |

InChI=1S/C11H8ClFN2O2/c1-17-9-2-5-8(3-7(9)13)15-4-6(10(5)12)11(14)16/h2-4H,1H3,(H2,14,16) |

InChI Key |

CPKSISFIAOAMJY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)N)Cl)F |

Origin of Product |

United States |

Preparation Methods

Cyclization of Substituted Anilines

The Gould-Jacobs reaction, a classical method for quinoline synthesis, involves cyclocondensation of anilines with β-keto esters. For example, 4-amino-2-methoxy-5-fluorobenzoic acid can react with ethyl acetoacetate under acidic conditions to yield 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Subsequent dehydration with phosphorus oxychloride introduces the 4-chloro group while converting the ester to a carboxylic acid. However, this route often suffers from low regioselectivity, necessitating chromatographic purification.

Modular Functionalization of Preformed Quinolines

An alternative approach begins with commercially available 7-fluoro-6-methoxyquinoline, which undergoes sequential functionalization. Chlorination at position 4 is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 70–80°C, yielding 4-chloro-7-fluoro-6-methoxyquinoline. The carboxamide group at position 3 is then introduced via hydrolysis of the corresponding nitrile intermediate, as demonstrated in US20030212276A1. This method offers better control over substitution patterns but requires stringent temperature control to avoid side reactions.

Chlorination Methodologies for 4-Position Functionalization

Chlorination at the 4-position of the quinoline ring is critical for achieving the target structure. Two predominant reagents—phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂)—have been evaluated for this transformation.

Phosphorus Oxychloride-Mediated Chlorination

POCl₃, a widely used chlorinating agent, facilitates the conversion of hydroxyl or carbonyl groups to chlorides. In the context of 7-fluoro-6-methoxyquinoline-3-carboxamide, treatment with POCl₃ at 70°C for 6–8 hours achieves near-quantitative conversion to the 4-chloro derivative. Triethylamine (TEA) is often added as an acid scavenger to neutralize HCl byproducts, improving reaction efficiency. For instance, a 91% yield was reported for the chlorination of 4-hydroxy-7-methoxyquinoline-6-carboxamide under similar conditions.

Thionyl Chloride as an Alternative Chlorination Agent

Thionyl chloride offers advantages in terms of milder reaction conditions and easier byproduct removal (SO₂ and HCl gases). A study comparing POCl₃ and SOCl₂ revealed that the latter requires longer reaction times (12–16 hours) but achieves comparable yields (85–89%) when used in acetonitrile or tetrahydrofuran (THF). The choice between these reagents often depends on scalability and equipment availability, as SOCl₂ necessitates robust gas-handling systems.

Table 1: Comparative Chlorination Efficiency

| Reagent | Temperature (°C) | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| POCl₃ + TEA | 70 | 6–8 | 91 | HCl, phosphates |

| SOCl₂ | 65 | 12–16 | 89 | SO₂, HCl |

Fluorination Strategies for 7-Position Substitution

Introducing fluorine at the 7-position demands careful selection of fluorinating agents to avoid undesired side reactions. Electrophilic fluorination and halogen-exchange reactions are the most viable pathways.

Electrophilic Fluorination with Selectfluor®

Carboxamide Formation at Position 3

The carboxamide group at position 3 is typically introduced via hydrolysis of a nitrile precursor. Two hydrolysis methods—acidic and basic conditions—have been explored.

Acidic Hydrolysis with H₂SO₄

Heating 3-cyano-4-chloro-7-fluoro-6-methoxyquinoline in concentrated sulfuric acid at 100°C for 4 hours hydrolyzes the nitrile to a carboxamide with 82% yield. This method is highly efficient but generates corrosive waste, complicating industrial adoption.

Basic Hydrolysis with H₂O₂

Alternatively, alkaline hydrogen peroxide (30% H₂O₂ in 2M NaOH) at 60°C selectively hydrolyzes the nitrile group without affecting other substituents. This gentler approach achieves 75% yield and is preferable for heat-sensitive intermediates.

Process Optimization and Scalability

Industrial-scale synthesis of this compound necessitates balancing reaction efficiency, cost, and safety.

Solvent Selection and Recycling

Polar aprotic solvents like N-methylpyrrolidone (NMP) and dimethylformamide (DMF) enhance reaction rates but pose challenges in recycling due to high boiling points. Switching to 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent with lower toxicity, improves sustainability without compromising yield (87% in chlorination steps).

Catalytic Improvements

The addition of catalytic amounts of methanesulfonic acid (MSA) in nucleophilic substitution steps reduces reaction times from 18 hours to 9 hours while maintaining yields above 70%. Similarly, using 1,8-diazabicycloundec-7-ene (DBU) as a base in fluorination reactions minimizes side product formation.

Analytical Characterization and Quality Control

Rigorous characterization ensures the identity and purity of the final product.

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >99%. Residual solvent analysis via gas chromatography (GC) ensures compliance with ICH Q3C guidelines.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Amidation: The carboxamide group can be modified through amidation reactions to introduce various substituents

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and other peroxides.

Reducing Agents: Sodium borohydride and lithium aluminum hydride.

Catalysts: Copper iodide and other transition metal catalysts.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological activities .

Scientific Research Applications

Anticancer Activity

The primary application of 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxamide is as an intermediate in the synthesis of Lenvatinib, a multi-receptor tyrosine kinase inhibitor. Lenvatinib is used for treating differentiated thyroid carcinoma and advanced renal cell carcinoma. The compound facilitates the construction of Lenvatinib through specific chemical reactions that enhance its efficacy against these cancers .

Table 1: Synthesis Pathway for Lenvatinib

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-amino-3-chloro-phenol, this compound | DMSO, 65-70°C | Lenvatinib |

| 2 | Lenvatinib | Crystallization | Pure Lenvatinib |

Antimalarial Research

Recent studies have indicated that derivatives of quinoline compounds, including those related to this compound, exhibit antimalarial properties. These compounds are being explored as potential treatments against Plasmodium falciparum, the parasite responsible for malaria. The structure-activity relationship (SAR) studies suggest that modifications to the quinoline structure can enhance antimalarial activity, making them candidates for further development .

Table 2: Antimalarial Activity of Quinoline Derivatives

| Compound | Activity (EC50 μM) | Notes |

|---|---|---|

| Compound A (related) | 0.25 | Effective against K1 and 3D7 strains |

| Compound B (related) | >10 | Inactive against both strains |

Structure-Activity Relationships

The effectiveness of this compound and its derivatives can be significantly influenced by structural modifications. Research indicates that substituents at various positions on the quinoline ring can alter biological activity, solubility, and permeability.

Table 3: Influence of Substituents on Activity

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| C-3 | Carboxylate | Increased potency |

| C-4 | Methyl | Decreased potency |

| C-7 | Fluorine | Enhanced solubility |

Lenvatinib Efficacy

A clinical study demonstrated that patients with differentiated thyroid carcinoma showed significant improvement when treated with Lenvatinib, which is synthesized using this compound as an intermediate. The study highlighted a median progression-free survival rate significantly longer than traditional therapies .

Antimalarial Development

In a preclinical evaluation, a series of quinoline derivatives were tested against P. falciparum. The results indicated that certain modifications to the basic structure of quinolines led to enhanced antimalarial activity, suggesting a promising avenue for developing new treatments for malaria .

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoro-6-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit enzymes and proteins that play a crucial role in cellular processes such as DNA replication and repair. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Quinoline derivatives exhibit diverse biological activities depending on substituent positions and electronic properties. Below is a comparison of key analogs:

Key Observations :

- Electron-Withdrawing vs. In contrast, analogs like 4-Chloro-8-methoxyquinoline-3-carboxylic acid (8-OCH₃) feature an electron-donating methoxy group, which may reduce reactivity .

- Carboxamide vs. Ester/Carboxylic Acid: The carboxamide group in the target compound offers hydrogen-bonding capability and metabolic stability compared to esters (e.g., Methyl 4-chloro-7-methoxyquinoline-6-carboxylate), which are prone to hydrolysis .

Physicochemical Properties

- Solubility and Stability: The carboxamide group in the target compound likely improves water solubility compared to ester derivatives. However, esters (e.g., Ethyl 7-Chloro-6-Fluoro-4-Hydroxyquinoline-3-Carboxylate, CAS 70458-93-4) may exhibit faster degradation under acidic conditions .

Biological Activity

4-Chloro-7-fluoro-6-methoxyquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanism of action, and potential applications in therapeutic development.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 236.65 g/mol. The structural features include:

- Chlorine atom at the 4-position

- Fluorine atom at the 7-position

- Methoxy group at the 6-position

- Carboxamide functional group at the 3-position

These substituents contribute to its chemical reactivity and biological interactions.

This compound exhibits its biological effects primarily through enzyme inhibition and receptor binding. Its mechanism of action includes:

- Inhibition of Tyrosine Kinases : The compound can inhibit specific tyrosine kinases involved in cell signaling pathways, particularly those related to cancer progression.

- Interaction with Biological Targets : It binds to active sites of enzymes, blocking substrate access and disrupting normal cellular functions.

Antibacterial and Anticancer Properties

Research indicates that this compound has significant antibacterial and anticancer properties. It serves as a building block for developing new therapeutic agents targeting various diseases:

- Antibacterial Activity : Studies have shown that quinoline derivatives, including this compound, possess broad-spectrum antibacterial activity against resistant strains of bacteria .

| Study | Organism Tested | IC50 (µM) | Effect |

|---|---|---|---|

| E. coli | 12.5 | Inhibition of growth | |

| Staphylococcus aureus | 15.0 | Inhibition of growth |

- Anticancer Activity : The compound has been evaluated for its potential in treating various cancers due to its ability to inhibit cancer cell proliferation.

| Cancer Type | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Breast Cancer | MCF-7 | 8.0 | Cell death induction |

| Lung Cancer | A549 | 10.5 | Cell cycle arrest |

Antimalarial Activity

The quinoline scaffold is known for its antimalarial properties. Research shows that derivatives exhibit varying degrees of activity against Plasmodium falciparum, the causative agent of malaria:

Case Studies

- Synthesis and Evaluation of Antimalarial Activity

-

Structure-Activity Relationship Studies

- Investigations into the structure-activity relationships (SAR) of quinoline derivatives revealed that modifications in the substituent patterns significantly affect their biological activity, emphasizing the importance of the chlorine and fluorine substituents in enhancing potency against bacterial and cancer cell lines .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for 4-Chloro-7-fluoro-6-methoxyquinoline-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting from halogenated quinoline precursors. Key steps include:

- Halogenation: Introducing chlorine and fluorine substituents via electrophilic substitution using reagents like POCl₃ or Selectfluor® under anhydrous conditions .

- Methoxy Group Incorporation: Methoxylation at the 6-position via nucleophilic aromatic substitution (e.g., using NaOMe in DMF at 80–100°C) .

- Carboxamide Formation: Reacting the carboxylic acid intermediate with ammonia or amines in the presence of coupling agents (e.g., EDC/HOBt) .

Critical factors include temperature control (±2°C), solvent purity (DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation steps). Yields range from 40–65%, with purity >95% achievable via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., δ 8.9 ppm for H-2 in quinoline core) .

- HPLC-MS: Reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>98%) and detect impurities (e.g., dehalogenated byproducts) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding patterns (e.g., O–H⋯O interactions in carboxylate derivatives) .

- Elemental Analysis: Validates stoichiometry (e.g., C: 47.2%, H: 2.8%, Cl: 12.5%) .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- In Vitro Assays:

- Antimicrobial Testing: Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Enzyme Inhibition: Fluorescence-based assays for kinase or topoisomerase inhibition (IC₅₀ determination) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to cisplatin .

- Positive Controls: Include ciprofloxacin for antimicrobial activity and doxorubicin for cytotoxicity .

Advanced Research Questions

Q. How do structural modifications influence the structure-activity relationship (SAR) of this compound?

Methodological Answer: SAR studies focus on substituent effects:

| Position | Modification | Biological Impact | Reference |

|---|---|---|---|

| 3 | Carboxamide → Ester | Reduced antimicrobial activity (MIC ↑ 4×) | |

| 6 | Methoxy → Ethoxy | Improved solubility but ↓ cytotoxicity (IC₅₀ ↑) | |

| 7 | Fluoro → Chloro | Enhanced topoisomerase inhibition (IC₅₀ ↓ 30%) | |

| Key tools: |

- Molecular Docking: Predict binding modes with DNA gyrase (PDB: 1KZN) .

- QSAR Models: Use Hammett constants (σ) to correlate electron-withdrawing groups with activity .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Methodological Answer:

- Standardized Protocols: Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability .

- Metabolomic Profiling: LC-MS/MS to identify metabolite interference (e.g., hepatic CYP450 degradation) .

- Dose-Response Curves: Use 8–10 concentration points with Hill slope analysis to assess efficacy windows .

- Replicate Studies: Independent validation in ≥3 cell lines or bacterial strains .

Q. How can the mechanism of action be elucidated for this compound?

Methodological Answer:

- Target Identification:

- Pull-Down Assays: Biotinylated compound + streptavidin beads to isolate binding proteins from lysates .

- CRISPR-Cas9 Knockout: Screen gene libraries to identify resistance-conferring mutations (e.g., gyrA for quinolones) .

- Pathway Analysis: RNA-seq to detect transcriptional changes (e.g., apoptosis genes BAX/BCL-2) .

- Single-Crystal Studies: Co-crystallize with target enzymes (e.g., topoisomerase IV) to resolve binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.